Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine
Description
Properties
IUPAC Name |
cyclopropyl-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDJHVPZJFVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 4-(trifluoromethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is being investigated for its potential as a pharmacophore in drug development. Its trifluoromethyl group enhances lipophilicity, which can improve the compound’s ability to penetrate biological membranes. Studies have indicated that it interacts with specific biological targets, suggesting its role in modulating enzyme activity or receptor signaling pathways.
Case Studies
- Antidepressant Activity : Research has shown that derivatives of this compound may exhibit antidepressant-like effects in animal models, indicating potential for treating mood disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the formation of more complex molecules. It is particularly useful in synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of this compound typically involves:
- Reactions with Electrophiles : The cyclopropyl group can participate in nucleophilic substitutions, facilitating the introduction of various functional groups.
- Use of Catalysts : Transition metal catalysts are often employed to enhance reaction efficiency and selectivity.
Materials Science
Development of Novel Materials
The compound's structural characteristics make it suitable for developing new materials with specific electronic or optical properties. Its application in creating specialty chemicals can lead to innovations in fields such as nanotechnology and polymer science.
Potential Applications
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance.
- Sensors and Electronics : Due to its unique electronic properties, this compound could be used in the development of advanced sensors or electronic devices.
Chemical Research
Understanding Reaction Mechanisms
In chemical research, this compound is utilized to study reaction mechanisms involving cyclopropane derivatives. Its ability to undergo ring-opening reactions provides insights into the reactivity patterns of similar compounds .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Investigated for therapeutic properties and interactions with biological targets | Antidepressant activity; anti-inflammatory effects |
| Organic Synthesis | Serves as a building block for complex molecules | Synthesis of fluorinated compounds |
| Materials Science | Development of novel materials with specific properties | Fluorinated polymers; sensors and electronics |
| Chemical Research | Study of reaction mechanisms involving cyclopropane derivatives | Insights into reactivity patterns |
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, cyclopropane modifications, or amine functionalization. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) enhances lipophilicity and electron-withdrawing effects compared to trifluoromethoxy (OCF₃), which introduces polarity .
- Halogen Substituents : Chlorine (Cl) and fluorine (F) at the para position reduce steric bulk but may decrease metabolic stability compared to CF₃ .
- Cyclopropane Rigidity : The cyclopropyl group enforces conformational restraint, improving target selectivity and resistance to oxidative metabolism .
Bioactivity and Pharmacological Relevance
- Cardiac Troponin Activation : (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1263094-36-5) is an intermediate in the synthesis of Nelutroctiv (CK-136), a selective cardiac troponin activator. The CF₃ group and cyclopropane contribute to binding affinity and stability .
- Metabolic Stability : Trifluoromethylcyclopropyl analogs exhibit superior metabolic stability compared to tert-butyl-containing compounds, as demonstrated in hepatic microsome assays .
Biological Activity
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : Approximately 267.68 g/mol
- Structural Features : The compound consists of a cyclopropyl group linked to a phenyl ring with a trifluoromethyl substituent. This configuration is believed to enhance its binding affinity to biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves reactions in organic solvents like methanol or dichloromethane under controlled conditions. The following table summarizes some related compounds and their structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclopropyl(3-fluorophenyl)methanamine | Contains a fluorophenyl group | Different fluorine position affects reactivity |
| Cyclobutyl(4-(trifluoromethyl)phenyl)methanamine | Cyclobutyl instead of cyclopropyl | Larger ring may alter biological activity |
| 4-(Trifluoromethyl)benzeneamine | No cyclopropane structure | Simplified structure may have different properties |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery and development. Its interactions with various biological targets suggest potential therapeutic applications.
The compound's mechanism of action involves binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways. This interaction can modulate physiological responses, making it a candidate for various therapeutic roles .
Structure-Activity Relationship (SAR)
Studies have demonstrated that the presence of the trifluoromethyl group significantly influences the biological activity of the compound. For instance, derivatives with this group have shown enhanced potency in inhibiting certain biological processes compared to their non-fluorinated analogs. The SAR analysis indicates that lipophilicity plays a crucial role in the efficacy of these compounds .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that this compound can inhibit osteoclast differentiation, with an IC value of 0.64 µM against RANKL-induced osteoclast cells. This suggests its potential use in treating bone-related diseases .
- Cellular Assays : The compound has been tested in various cellular assays to evaluate its efficacy in modulating CFTR (cystic fibrosis transmembrane conductance regulator) activity, demonstrating significant effects on chloride transport under specific conditions .
- Comparison with Other Compounds : When compared with structurally similar compounds, this compound showed superior binding affinity and biological activity due to its unique trifluoromethyl substitution and cyclopropane ring structure.
Q & A
Q. How to design SAR studies for pharmacological evaluation of analogs?
- Methodological Answer :
- Structural Variations : Synthesize analogs with modified cyclopropane substituents (e.g., halogens, methyl) and varying phenyl ring positions.
- Assays : Test in vitro binding affinity (IC50) to target receptors (e.g., serotonin transporters) and in vivo pharmacokinetic profiles (e.g., t1/2 in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
